molecular formula C12H7Cl2FO B6374614 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% CAS No. 1261965-90-5

5-(3,5-Dichlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374614
CAS RN: 1261965-90-5
M. Wt: 257.08 g/mol
InChI Key: KRUVOYAVZCGGSR-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% (5-DCFP-2-F) is a halogenated phenol used in laboratory experiments for various scientific and research applications. It is a white crystalline solid with a melting point of 155-156°C. 5-DCFP-2-F has a high purity of 95%, making it suitable for use in a variety of laboratory experiments.

Mechanism of Action

5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% acts as a catalyst in the synthesis of organic compounds. It is believed to react with the starting material to form an intermediate that is then converted into the desired product. The mechanism of action of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% is not yet fully understood, but it is believed to involve the formation of a covalent bond between the two reactants.
Biochemical and Physiological Effects
5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes, making it safe for use in laboratory experiments. In addition, it has been shown to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The use of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% in laboratory experiments offers several advantages. It is highly pure, making it suitable for use in a variety of experiments. It is also non-toxic and non-irritating, making it safe for use in the laboratory. However, the use of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% in laboratory experiments also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in air, so it must be stored in an airtight container.

Future Directions

There are several potential future directions for the use of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% in laboratory experiments. It could be used in the development of new materials and as a precursor in the production of other chemicals. It could also be used in the synthesis of pharmaceuticals, or as a reagent in organic synthesis. In addition, further research could be conducted to better understand the mechanism of action of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% and its biochemical and physiological effects.

Synthesis Methods

5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 3,5-dichlorophenol with 2-fluorophenol in the presence of a catalyst. The second step involves the purification of the resulting product through recrystallization. The recrystallization process involves the use of a solvent such as methanol and ethyl acetate to obtain a pure sample of 5-(3,5-Dichlorophenyl)-2-fluorophenol, 95%.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of organic compounds. It has also been used in the development of new materials and as a precursor in the production of other chemicals.

properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVOYAVZCGGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684452
Record name 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-90-5
Record name 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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